4-Fluoro-3-methylbenzo[c]isoxazole chemical structure and properties
4-Fluoro-3-methylbenzo[c]isoxazole chemical structure and properties
Topic: 4-Fluoro-3-methylbenzo[c]isoxazole chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]
[1][2][3]
Executive Summary
4-Fluoro-3-methylbenzo[c]isoxazole (CAS: 2010168-53-1) is a fused bicyclic heterocycle belonging to the anthranil (2,1-benzisoxazole) class.[1][2][3] Distinct from its more common isomer, 1,2-benzisoxazole (indoxazene)—which serves as the core scaffold for antipsychotics like risperidone—this [c]-fused isomer exhibits unique electronic properties and reactivity profiles driven by its ortho-quinonoid character.[1]
This guide details the structural specifications, synthetic pathways, and reactivity of 4-fluoro-3-methylbenzo[c]isoxazole.[1][2] It is primarily utilized as a high-value intermediate in the synthesis of fluorinated quinolines, acridones, and complex pharmaceutical scaffolds requiring bioisosteric replacement of indole or benzofuran moieties.[1][2]
Chemical Identity & Structural Analysis[1][2][4][5]
Nomenclature and Classification[1][2]
Structural Topology & Numbering
The benzo[c]isoxazole system is characterized by a benzene ring fused to an isoxazole ring across the [c] bond (positions 3 and 4 of the isoxazole).[1][2] Unlike 1,2-benzisoxazoles, the nitrogen atom is directly bonded to the benzene ring, and the oxygen is adjacent to the bridgehead carbon C3.[1][2]
Numbering Scheme:
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Position 3 (C): Carbon bearing the methyl group.[1][2][3][4]
-
Position 4: Benzene carbon adjacent to the isoxazole C3-bridgehead (site of Fluorine substitution).[1][2]
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Position 7: Benzene carbon adjacent to the Nitrogen bridgehead.[1][2]
Electronic Effect of 4-Fluorine: The placement of the fluorine atom at position 4 (peri-position to the methyl group) induces a significant steric and electrostatic interaction with the C3-methyl group.[1][2] This "buttressing effect" can influence the planarity of the system and the lability of the N-O bond, making this derivative more susceptible to ring-opening reactions compared to its non-fluorinated analogs.[1][2]
Physicochemical Properties (Predicted)
| Property | Value / Description | Significance |
| LogP (Octanol/Water) | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS penetration.[1][2] |
| Topological Polar Surface Area (TPSA) | ~26 Ų | Indicates good membrane permeability.[1][2] |
| H-Bond Donors / Acceptors | 0 / 2 | Lacks donor capacity; acts purely as an acceptor.[1][2] |
| pKa (Conjugate Acid) | ~ -1.5 (Weak Base) | Protonation occurs at Nitrogen; highly acidic conjugate.[1][2] |
| Appearance | Off-white to yellow solid | Typical of anthranil derivatives due to conjugation.[1][2] |
| Stability | Light & Heat Sensitive | N-O bond is weak; susceptible to photolysis.[1][2] |
Synthesis & Manufacturing
The synthesis of 4-fluoro-3-methylbenzo[c]isoxazole relies on the reductive cyclization of substituted nitro-acetophenones.[1][2] The presence of the fluorine at the 6-position of the acetophenone precursor dictates the regiochemistry of the final 4-fluoro product.[1][2]
Retrosynthetic Analysis
The construction of the 2,1-benzisoxazole core is classically achieved via the Davis-Beirut reaction or reductive cyclization of 2-nitroaryl ketones .[1][2]
-
Mechanism: Partial reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, followed by intramolecular condensation with the carbonyl group.[1][2]
Detailed Synthetic Protocol
Reagents: 2-Nitro-6-fluoroacetophenone, Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl), Ethanol.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2-nitro-6-fluoroacetophenone (1.0 eq) in Ethanol (10 volumes).
-
Reduction: Cool the solution to 0°C. Slowly add SnCl₂·2H₂O (3.5 eq) followed by dropwise addition of concentrated HCl.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. The hydroxylamine intermediate cyclizes spontaneously under acidic conditions.[1][2]
-
Work-up: Neutralize with saturated NaHCO₃ solution (Caution: foaming). Extract with Ethyl Acetate.[1][2]
-
Purification: The crude product is purified via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1). Anthranils are often less polar than the corresponding anilines.[1][2]
Pathway Visualization
Figure 1: Reductive cyclization pathway from nitro-acetophenone precursors.
Reactivity & Applications
The 4-fluoro-3-methylbenzo[c]isoxazole scaffold is chemically distinct due to the lability of the N-O bond.[1][2] It serves as a "masked" 1,3-dipole or a precursor to reactive nitrenes.[1][2]
Ring Transformation to Quinolines
Anthranils react with electron-deficient alkynes or alkenes to form quinoline derivatives.[1][2] The 4-fluoro substituent in the anthranil directs the substitution pattern in the final quinoline ring (yielding 5-fluoroquinolines).[1][2]
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Mechanism: [4+2] Cycloaddition followed by elimination or rearrangement.[1][2]
-
Application: Synthesis of fluoro-substituted acridines and quinolone antibiotics.[1][2]
Rearrangement to Benzoxazoles
Under photochemical conditions or high temperatures (>200°C), 3-methylbenzo[c]isoxazoles can rearrange to 2-methylbenzoxazoles via a nitrene intermediate.[1][2]
-
Note: The 4-fluoro substituent sterically hinders the rotation required for this rearrangement, potentially increasing the energy barrier compared to non-fluorinated analogs.[1][2]
Pharmacological Significance
While less common than 1,2-benzisoxazoles (e.g., Risperidone), the 2,1-benzisoxazole core is investigated for:
-
Bioisosterism: Replacing the indole core in tryptophan-mimetic drugs to alter metabolic stability (blocking hydroxylation at the 4-position due to fluorine).[1][2]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[1][2] | Do not eat, drink, or smoke when using.[1][2] |
| Skin Irritation | Causes skin irritation (H315).[1][2] | Wear nitrile gloves and lab coat.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319).[1][2] | Use chemical safety goggles.[2] |
| Stability | Potential explosive decomposition.[1][2] | Do not heat neat material above 150°C. N-O bond cleavage can be exothermic.[1][2] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]
References
-
Accela ChemBio. (2023).[1][2][3] Product Catalog: 4-Fluoro-3-methylbenzo[c]isoxazole (CAS 2010168-53-1).[1][2][3] Retrieved from [Link]
-
PubChem. (2024).[1][2] Compound Summary: 2,1-Benzisoxazole.[1][2][5] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2][6] Handbook of Heterocyclic Chemistry. (General reference for Anthranil reactivity).
Sources
- 1. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN4O3 | CID 18353640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,1-Benzisoxazole | C7H5NO | CID 67498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2738899-72-2,5-Fluoro-3-methylbenzo[c]isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. ossila.com [ossila.com]
- 5. chemscene.com [chemscene.com]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
